Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate
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Overview
Description
Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate is a complex organic compound that features a piperidine ring substituted with a 3,4-dihydroxyphenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the 3,4-Dihydroxyphenyl Group: This step involves the substitution of the piperidine ring with a 3,4-dihydroxyphenyl group, often through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar dihydroxyphenyl functionality.
Ethyl 3-(3,4-dihydroxyphenyl)propionate: Another ester with a similar phenyl group but different overall structure.
3-Hydroxytyrosol: A phenolic compound with antioxidant properties.
Uniqueness
Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate is unique due to its combination of a piperidine ring and a dihydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
5463-31-0 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
ethyl 4-(3,4-dihydroxyphenyl)-1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-3-20-14(19)15(6-8-16(2)9-7-15)11-4-5-12(17)13(18)10-11/h4-5,10,17-18H,3,6-9H2,1-2H3 |
InChI Key |
FSXDAUOXFVZQSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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